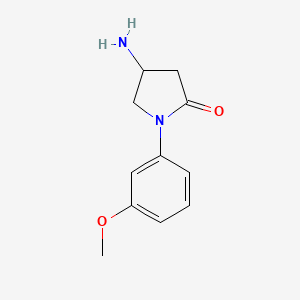

![molecular formula C10H12N2 B1646878 [(5-Methyl-1H-indol-2-yl)methyl]amine CAS No. 883535-97-5](/img/structure/B1646878.png)

[(5-Methyl-1H-indol-2-yl)methyl]amine

Overview

Description

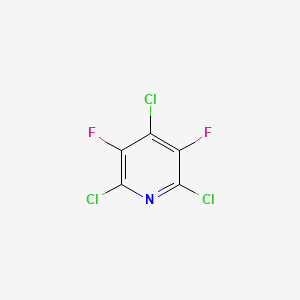

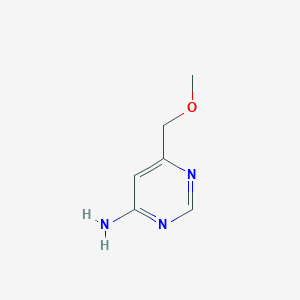

“[(5-Methyl-1H-indol-2-yl)methyl]amine” is a compound with the CAS Number: 883535-97-5 and a molecular weight of 160.22 . It has the IUPAC name (5-methyl-1H-indol-2-yl)methylamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,6,11H2,1H3 . This indicates that the compound has a structure based on an indole moiety, with a methyl group at the 5-position and a methylamine group attached to the 2-position of the indole ring .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is GTYLUXIGUGWHBL-UHFFFAOYSA-N .Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study focused on the synthesis and evaluation of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives revealed that these compounds exhibit promising antibacterial, antifungal, and antioxidant activities (Saundane, Verma, & Katkar, 2013). This suggests potential research applications in developing new antimicrobial and antioxidant agents.

Structural Evaluation for Drug Design

Another study involved the synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives (Kukuljan, Kranjc, & Perdih, 2016). The detailed structural analysis aids in understanding the interactions between these compounds and biological targets, useful for drug design and development.

Analytical Chemistry and Food Safety

Research on the analysis of non-polar heterocyclic aromatic amines in beefburgers used microwave-assisted extraction and dispersive liquid-ionic liquid microextraction techniques (Agudelo Mesa, Padró, & Reta, 2013). This study represents the compound's application in developing new methodologies for food safety analysis.

Synthesis Methods Development

The development of synthesis methods for N-methyl- and N-alkylamines using reductive amination and cobalt oxide nanoparticles was reported (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018). Such studies contribute to the green chemistry field by offering more sustainable and efficient synthesis routes for important chemical intermediates.

Drug Discovery and Molecular Docking

A novel study on Schiff bases derived from 1,3,4-thiadiazole compounds explored their antiproliferative and antimicrobial properties. The investigation into these derivatives' structural analysis and biological activity supports their potential use in drug discovery and the development of new therapeutic agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Catalysis and Organic Synthesis

Research on amine synthesis via transition metal homogeneous catalyzed hydrosilylation highlights the importance of amines in the chemical industry and presents advancements in the synthesis of amines involving homogeneous transition metal catalysis (Li, Sortais, & Darcel, 2016). This demonstrates the role of such compounds in catalysis and organic synthesis research.

Safety and Hazards

Future Directions

While specific future directions for “[(5-Methyl-1H-indol-2-yl)methyl]amine” are not mentioned in the retrieved data, indole derivatives are a significant area of study in medicinal and pharmaceutical chemistry . They are found in many natural products and are often used as precursors for the synthesis of biologically active structures .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-methyl-1H-indol-2-yl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

(5-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLUXIGUGWHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

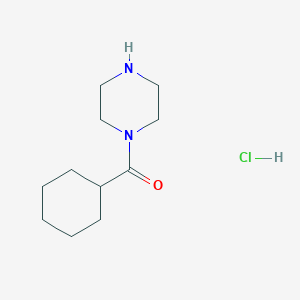

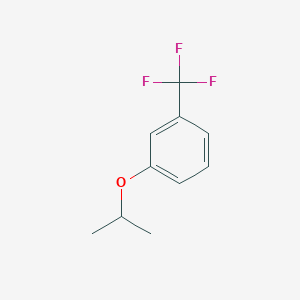

![4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine](/img/structure/B1646829.png)